
1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid is a compound that features a pyrazole ring substituted with a tert-butoxycarbonyl (Boc) protected aminoethyl group and a carboxylic acid group
Métodos De Preparación
The synthesis of 1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Boc-Protected Aminoethyl Group: The aminoethyl group is introduced by reacting the pyrazole derivative with tert-butyl bromoacetate, followed by deprotection of the ester to yield the carboxylic acid.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using flow microreactor systems for more efficient and sustainable synthesis .
Análisis De Reacciones Químicas
1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or oxidized to a more reactive acyl chloride using reagents like thionyl chloride (SOCl2).
Coupling Reactions: The carboxylic acid can be activated using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for peptide bond formation.
Aplicaciones Científicas De Investigación
1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules and potential drug candidates.
Peptide Synthesis: The Boc-protected amino group is useful in solid-phase peptide synthesis, allowing for the sequential addition of amino acids.
Bioconjugation: The compound can be used to link biomolecules through amide bond formation, facilitating the study of protein interactions and functions.
Mecanismo De Acción
The mechanism of action of 1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The carboxylic acid group can form amide bonds with amines, enabling the construction of complex peptide chains .
Comparación Con Compuestos Similares
Similar compounds to 1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid include:
1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid: Lacks the Boc protection, making it more reactive but less selective in synthesis.
1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-3-carboxylic acid: Differing in the position of the carboxylic acid group, which can affect its reactivity and applications.
N-Boc-protected amino acids: Commonly used in peptide synthesis, these compounds share the Boc protection but differ in the amino acid backbone.
The uniqueness of this compound lies in its combination of a pyrazole ring with a Boc-protected aminoethyl group and a carboxylic acid, providing versatility in synthetic applications and potential for drug development.
Actividad Biológica
1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid, commonly referred to as Boc-aminoethyl pyrazole, is a compound of significant interest in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and applications in research, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring with a tert-butoxycarbonyl (Boc) protected aminoethyl group and a carboxylic acid moiety. The general structure can be represented as follows:
The biological activity of Boc-aminoethyl pyrazole primarily stems from its ability to participate in various biochemical reactions. The Boc group protects the amino group, allowing selective reactions during peptide synthesis and bioconjugation. The carboxylic acid group enables the formation of amide bonds, facilitating the construction of complex biomolecules .
Medicinal Chemistry Applications
Boc-aminoethyl pyrazole serves as a precursor for synthesizing bioactive molecules. Its applications include:
- Peptide Synthesis : The compound is utilized in solid-phase peptide synthesis due to its stable Boc protection.
- Drug Development : It has been explored for potential therapeutic applications, particularly in cancer treatment and enzyme inhibition .
Case Studies
- Inhibition Studies : Research has demonstrated that derivatives of Boc-aminoethyl pyrazole exhibit inhibitory effects on specific enzymes involved in cancer cell proliferation. For instance, a study highlighted its role in inhibiting HSET (KIFC1), a protein critical for centrosome clustering in cancer cells .
- Bioconjugation Applications : The compound has been successfully used to link biomolecules through amide bond formation, enhancing the study of protein interactions .
Comparative Analysis
A comparison with similar compounds reveals the unique properties of Boc-aminoethyl pyrazole:
Compound Name | Structure | Key Features |
---|---|---|
1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid | Structure | Lacks Boc protection; more reactive |
1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-pyrazole-3-carboxylic acid | Structure | Different carboxylic acid position; varied reactivity |
N-Boc-protected amino acids | Structure | Commonly used in peptide synthesis; shares Boc protection |
Synthesis Pathway
The synthesis of this compound typically involves multiple steps:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-pyrazole-4-carboxylic acid?
The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with tert-butoxycarbonyl (Boc)-protected amines. A validated method includes:
- Step 1 : Boc protection of the ethylenediamine precursor using di-tert-butyl dicarbonate (Boc anhydride) in a dichloromethane/triethylamine system .
- Step 2 : Cyclocondensation with ethyl 2-cyano-3-ethoxyacrylate under reflux in ethanol, followed by hydrolysis with aqueous NaOH to yield the carboxylic acid .
Key challenges include maintaining Boc-group stability during acidic/basic conditions.
Q. How is the structure of this compound validated spectroscopically?
- FT-IR : Confirm the presence of carboxylic acid (O–H stretch at ~2500–3300 cm⁻¹), Boc carbonyl (C=O at ~1680–1720 cm⁻¹), and pyrazole ring vibrations (~1500–1600 cm⁻¹) .
- NMR : ¹H NMR should show pyrazole protons (δ 7.5–8.5 ppm), Boc tert-butyl protons (δ 1.4 ppm), and ethylenediamine CH₂ groups (δ 3.3–3.7 ppm). ¹³C NMR confirms the Boc carbonyl (δ 155 ppm) and carboxylic acid (δ 170 ppm) .
Q. What strategies mitigate low yields during Boc deprotection or pyrazole ring formation?
- Use mild acidic conditions (e.g., 10% TFA in DCM) for Boc removal to avoid side reactions .
- Optimize cyclocondensation temperature (70–90°C) and stoichiometry (1:1.2 ratio of ethyl cyanoacrylate to Boc-protected amine) to minimize dimerization .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, substituting the pyrazole ring with electron-withdrawing groups (e.g., –NO₂) lowers LUMO energy, enhancing electrophilic interactions .
- Molecular docking identifies potential binding modes with biological targets (e.g., kinases or GPCRs) by modeling interactions between the carboxylic acid moiety and catalytic residues .
Q. What analytical methods resolve contradictions in reaction pathway hypotheses?
- LC-MS/MS detects transient intermediates (e.g., imine or enamine species) during cyclocondensation, clarifying competing mechanisms .
- Isotopic labeling (e.g., ¹⁵N in the pyrazole ring) tracks nitrogen incorporation routes, distinguishing between [3+2] cycloaddition vs. nucleophilic substitution pathways .
Q. How do steric effects from the Boc group influence regioselectivity in pyrazole functionalization?
- The bulky Boc group directs electrophilic substitution to the less hindered C-3/C-5 positions of the pyrazole ring. For example, bromination under NBS generates >90% C-5 brominated product .
- Competitive experiments with Boc vs. acetyl-protected analogs show a 2.3-fold increase in C-5 selectivity for Boc derivatives .
Q. Methodological Considerations
Q. What experimental controls are critical for reproducibility in multi-step syntheses?
- In-process QC : Monitor Boc deprotection via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .
- Stability testing : Store intermediates under argon at –20°C to prevent Boc hydrolysis or carboxylic acid decarboxylation .
Q. How to address discrepancies in reported biological activity data across studies?
- Standardize assay conditions (e.g., pH 7.4 buffer for solubility) to reduce variability in IC₅₀ measurements .
- Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
Propiedades
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)12-4-5-14-7-8(6-13-14)9(15)16/h6-7H,4-5H2,1-3H3,(H,12,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBKZYSQUJQBKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.